Fosfructose

Descripción

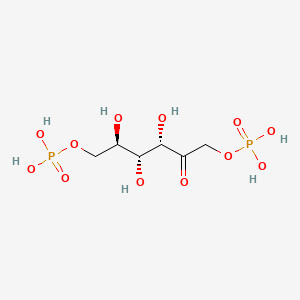

Structure

3D Structure

Propiedades

Número CAS |

717817-28-2 |

|---|---|

Fórmula molecular |

C6H14O12P2 |

Peso molecular |

340.12 g/mol |

Nombre IUPAC |

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,5-,6-/m1/s1 |

Clave InChI |

XPYBSIWDXQFNMH-UYFOZJQFSA-N |

SMILES isomérico |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |

SMILES canónico |

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |

Números CAS relacionados |

15499-52-2 (tetra-potassium salt) 23558-08-9 (unspecified hydrochloride salt) 23784-19-2 (tetra-hydrochloride salt) 26177-85-5 (di-hydrochloride salt) 34378-77-3 (unspecified calcium salt) 38099-82-0 (tri-hydrochloride salt) 6035-52-5 (barium[1:2] salt) 6055-82-9 (calcium[1:2] salt) |

Origen del producto |

United States |

Foundational & Exploratory

The Pivotal Role of Fructose-1,6-Bisphosphate in the Regulation of Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphate (FBP) is a central metabolic intermediate in the glycolytic pathway, serving not only as a crucial substrate but also as a potent allosteric regulator. This technical guide provides an in-depth exploration of the multifaceted role of FBP in controlling glycolytic flux, with a particular focus on its feed-forward activation of pyruvate (B1213749) kinase (PK) and its intricate regulation of phosphofructokinase-1 (PFK-1). This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and workflows to support research and drug development endeavors targeting glycolytic control points.

Introduction

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production in virtually all living organisms. The precise regulation of this pathway is critical for maintaining cellular energy homeostasis and providing precursors for various biosynthetic pathways. Fructose-1,6-bisphosphate, the product of the phosphofructokinase-1 reaction, emerges as a key signaling molecule within this pathway. Its accumulation signifies a commitment of glucose to glycolysis and initiates a feed-forward activation loop, ensuring the efficient processing of intermediates through the lower part of the pathway. Understanding the nuanced mechanisms of FBP-mediated regulation is paramount for developing therapeutic strategies for diseases characterized by dysregulated glucose metabolism, such as cancer and metabolic syndrome.

Allosteric Regulation by Fructose-1,6-Bisphosphate

FBP exerts its regulatory influence primarily through allosteric interactions with two key enzymes of glycolysis: phosphofructokinase-1 (PFK-1) and pyruvate kinase (PK).

Feed-Forward Activation of Pyruvate Kinase

FBP is a potent allosteric activator of most pyruvate kinase isoforms, the enzyme catalyzing the final and irreversible step of glycolysis.[1] This feed-forward mechanism ensures that an increased flux through the upper part of glycolysis, leading to FBP accumulation, is met with an accelerated conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] The binding of FBP to an allosteric site on PK induces a conformational change that increases the enzyme's affinity for its substrate, PEP.[1] This is particularly critical in overcoming the inhibitory effects of ATP, which is both a product and an allosteric inhibitor of pyruvate kinase.

Caption: Feed-forward activation of Pyruvate Kinase by Fructose-1,6-Bisphosphate.

Regulation of Phosphofructokinase-1

Phosphofructokinase-1 (PFK-1) catalyzes the committed step of glycolysis, the phosphorylation of fructose-6-phosphate (B1210287) to FBP.[2] This enzyme is subject to complex allosteric regulation. While FBP is the product of the PFK-1 reaction, its downstream effects, particularly the relief of product inhibition and the pulling of the reaction forward, are crucial. PFK-1 is allosterically inhibited by high levels of ATP, which signals a high energy state in the cell.[3] Fructose 2,6-bisphosphate (F2,6BP), a potent activator of PFK-1, works in concert with FBP's downstream effects to overcome ATP inhibition.[2] Although FBP itself is not a direct allosteric activator of PFK-1, its production is the central point of regulation for the entire glycolytic pathway.

Caption: Allosteric regulation of Phosphofructokinase-1.

Quantitative Data on FBP-Mediated Regulation

The allosteric effects of FBP on pyruvate kinase have been quantified in numerous studies. The following tables summarize key kinetic parameters.

Table 1: Allosteric Activation of Pyruvate Kinase M2 (PKM2) by Fructose-1,6-Bisphosphate

| Parameter | Value | Conditions | Reference |

| AC50 | 118.1 ± 19.0 nM | PEP = 1.5 mM, ADP = 5 mM | [4] |

| KMPEP (apo enzyme) | 1.22 ± 0.02 mM | No FBP | [4] |

| KMPEP (+ FBP) | 0.23 ± 0.04 mM | Saturating FBP | [4] |

| KMPEP (+ FBP) | 0.15 mmol/L | - | [5] |

| Vmax (+ FBP) | 330 µmol/min | - | [5] |

AC50 (Activation Constant 50) is the concentration of FBP required to elicit 50% of the maximal enzyme activation. KMPEP is the Michaelis constant for the substrate phosphoenolpyruvate.

Table 2: Cooperativity of FBP Activation on Yeast Pyruvate Kinase (Cdc19)

| PEP Concentration | Hill Coefficient (nH) | Interpretation | Reference |

| 0.03 mM | 2.4 | High positive cooperativity | [6] |

| 0.8 mM | 1.6 | Positive cooperativity | [6] |

| 20 mM (saturating) | 1.0 | No cooperativity | [6] |

The Hill coefficient (nH) indicates the degree of cooperativity in ligand binding. A value > 1 signifies positive cooperativity.

Table 3: Intracellular Fructose-1,6-Bisphosphate Concentrations

| Cell Type / Condition | FBP Concentration | Reference |

| Hepatocellular carcinoma | 7-25 mM | [7] |

| Cultured mammalian cells | 1.52 mM | [7] |

| Yeast (glucose-fed) | Physiological range leading to >1000-fold change in Cdc19 activity | [6] |

Experimental Protocols

Pyruvate Kinase Activity Assay (Coupled Spectrophotometric Method)

This protocol describes a continuous enzyme-coupled assay to measure the activity of pyruvate kinase by monitoring the oxidation of NADH.[8][9]

Principle: The pyruvate produced by PK is reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Caption: Experimental workflow for a coupled pyruvate kinase activity assay.

Materials:

-

HEPES buffer (e.g., 50 mM, pH 7.5)

-

Potassium chloride (KCl) (e.g., 100 mM)

-

Magnesium chloride (MgCl2) (e.g., 5 mM)

-

Adenosine diphosphate (B83284) (ADP) (e.g., 2 mM)

-

Phosphoenolpyruvate (PEP) (variable concentrations for kinetic analysis)

-

Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) (e.g., 0.2 mM)

-

Lactate dehydrogenase (LDH) (e.g., 10 units/mL)

-

Fructose-1,6-bisphosphate (FBP) (variable concentrations for activation studies)

-

Purified pyruvate kinase or cell lysate

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, ADP, PEP, NADH, and LDH in a cuvette.

-

If studying the effect of FBP, add the desired concentration to the reaction mixture.

-

Incubate the mixture in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.

-

Initiate the reaction by adding a small volume of the pyruvate kinase sample to the cuvette and mix thoroughly.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is proportional to the rate of decrease in absorbance. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

Phosphofructokinase-1 Activity Assay (Coupled Spectrophotometric Method)

This protocol describes a continuous enzyme-coupled assay to measure the activity of PFK-1.[10]

Principle: The FBP produced by PFK-1 is cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP). Triosephosphate isomerase (TPI) converts DHAP to G3P. Glycerol-3-phosphate dehydrogenase (GPDH) then reduces G3P to glycerol-3-phosphate, oxidizing NADH in the process. The rate of NADH oxidation is monitored at 340 nm.

Materials:

-

HEPES buffer (e.g., 50 mM, pH 7.4)

-

Potassium chloride (KCl) (e.g., 100 mM)

-

Magnesium chloride (MgCl2) (e.g., 10 mM)

-

ATP (variable concentrations)

-

Fructose-6-phosphate (F6P) (variable concentrations)

-

NADH (e.g., 0.15 mM)

-

Aldolase (e.g., 0.675 units/mL)

-

Triosephosphate isomerase (TPI) (e.g., 5 units/mL)

-

Glycerol-3-phosphate dehydrogenase (GPDH) (e.g., 2 units/mL)

-

Purified PFK-1 or cell lysate

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, ATP, F6P, NADH, aldolase, TPI, and GPDH in a cuvette.

-

Incubate the mixture in a spectrophotometer at the desired temperature.

-

Initiate the reaction by adding the PFK-1 sample.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the PFK-1 activity based on the rate of NADH oxidation.

Measurement of Intracellular Fructose-1,6-Bisphosphate

Fluorometric Assay Kit Method: Commercial kits are available for the sensitive quantification of FBP in cell and tissue lysates.[11]

Principle: The assay involves a series of enzymatic reactions that ultimately lead to the generation of a fluorescent product. The fluorescence intensity is directly proportional to the amount of FBP in the sample.

General Procedure (refer to manufacturer's protocol for specifics):

-

Sample Preparation: Homogenize tissue or lyse cells in the provided assay buffer. Centrifuge to remove insoluble material. A deproteinization step using a 10 kDa spin column may be required.

-

Standard Curve Preparation: Prepare a standard curve using the provided FBP standard.

-

Reaction Setup: Add samples and standards to a 96-well plate. Add the reaction mix containing the necessary enzymes and substrates.

-

Incubation: Incubate the plate at the recommended temperature and time.

-

Measurement: Measure the fluorescence at the specified excitation and emission wavelengths.

-

Calculation: Determine the FBP concentration in the samples by comparing their fluorescence to the standard curve.

Conclusion

Fructose-1,6-bisphosphate stands as a critical checkpoint and signaling molecule in the intricate network of glycolytic regulation. Its feed-forward activation of pyruvate kinase ensures a coordinated and efficient flow of metabolites, while its position as the product of the highly regulated phosphofructokinase-1 reaction places it at the heart of cellular energy sensing. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the roles of FBP in health and disease. A deeper understanding of these regulatory mechanisms will undoubtedly pave the way for novel therapeutic interventions targeting the metabolic vulnerabilities of various pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Kinetic Assay to Measure the Activity of Tumor M2 Pyruvate Kinase in Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of yeast pyruvate kinase by ultrasensitive allostery independent of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 10. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fructose-1,6-Bisphosphate Assay Kit (Fluorometic) (ab284537) | Abcam [abcam.com]

Fructose-6-Phosphate as a Precursor in the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a central metabolic route essential for producing NADPH for redox homeostasis and ribose-5-phosphate (B1218738) (R5P) for nucleotide synthesis. While the oxidative branch is a primary source of NADPH, the non-oxidative branch provides metabolic flexibility by interconverting sugar phosphates. Fructose-6-phosphate (F6P), a key glycolytic intermediate, serves as a critical precursor for the non-oxidative PPP, allowing cells to generate essential pentoses for biosynthesis directly from glycolysis. This technical guide provides an in-depth examination of the enzymatic reactions, regulation, and experimental analysis of the F6P-driven flux into the PPP, with a focus on its implications for therapeutic development.

Introduction: The Glycolysis-PPP Interface

The Pentose Phosphate Pathway (PPP) is a metabolic pathway that runs parallel to glycolysis.[1] It is comprised of two distinct phases: the oxidative phase, which irreversibly generates NADPH and pentoses, and the non-oxidative phase, which consists of a series of reversible carbon-shuffling reactions.[2][3] Fructose-6-phosphate (F6P) stands at a critical metabolic crossroads, linking glycolysis directly to the non-oxidative PPP. This connection allows cells to divert glycolytic intermediates to synthesize R5P, the precursor for nucleotides and nucleic acids, when biosynthetic demands outweigh the need for NADPH production from the oxidative branch.[4][5] This flux is mediated primarily by two key enzymes: transketolase (TKT) and transaldolase (TALDO). Understanding the kinetics and regulation of these enzymes is paramount for research into cancer metabolism and drug development, as many proliferative diseases rely on this pathway for biomass production.[6][7]

Enzymatic Conversion of Fructose-6-Phosphate in the Non-Oxidative PPP

The entry of F6P into the non-oxidative PPP is governed by the reversible reactions of transketolase and transaldolase, which together reshuffle carbon skeletons to meet cellular needs.

-

Transaldolase (TALDO): This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone group from a ketose donor (sedoheptulose-7-phosphate or F6P) to an aldose acceptor. When biosynthetic demand for pentoses is high, TALDO can operate in reverse, utilizing F6P and erythrose-4-phosphate (E4P) to generate sedoheptulose-7-phosphate (S7P) and glyceraldehyde-3-phosphate (GAP).

-

Reaction: Fructose-6-P + Erythrose-4-P <=> Sedoheptulose-7-P + Glyceraldehyde-3-P[6]

-

-

Transketolase (TKT): This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the transfer of a two-carbon ketol unit.[8] TKT facilitates two key reversible reactions in the non-oxidative PPP. Critically for nucleotide synthesis, it can utilize glycolytic intermediates F6P and GAP to generate pentose phosphates.

When the cell requires R5P for nucleotide synthesis but does not need NADPH, intermediates from glycolysis (F6P and GAP) can be used to run the non-oxidative pathway in reverse to produce R5P.[4]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Pentose Phosphate Pathway Reactions in Photosynthesizing Cells [mdpi.com]

- 3. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doctor2019.jumedicine.com [doctor2019.jumedicine.com]

- 5. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transketolase - Wikipedia [en.wikipedia.org]

The Harden-Young Ester: A Cornerstone in Understanding Yeast Fermentation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery of the Harden-Young ester, a pivotal moment in the history of biochemistry that revolutionized our understanding of fermentation and cellular metabolism. We will explore the key experiments conducted by Arthur Harden and William John Young, present their findings in a clear and structured format, and provide detailed protocols and pathway diagrams to offer a comprehensive resource for today's scientific community.

Introduction: The State of Fermentation Science in the Early 20th Century

Prior to the work of Harden and Young, the prevailing understanding of fermentation, largely shaped by the work of Louis Pasteur, was that it was an inseparable process from the living yeast cell. In 1897, Eduard Buchner's discovery that cell-free yeast extracts could still ferment glucose into ethanol (B145695) and carbon dioxide challenged this vitalistic view and opened the door to a biochemical investigation of the process. It was in this context that Arthur Harden and William John Young at the Lister Institute of Preventive Medicine in London began their meticulous investigations into the components of this "yeast juice" and the factors governing its fermentative capacity. Their work, culminating in their 1906 publication in the Proceedings of the Royal Society B, not only identified a crucial intermediate in the fermentation pathway but also highlighted the essential role of inorganic phosphate (B84403), laying the groundwork for the elucidation of glycolysis.

The Key Discovery: Phosphate's Role and the Isolation of a Hexose (B10828440) Diphosphate

Harden and Young's primary observation was that the rate of fermentation of glucose by yeast juice was significantly stimulated by the addition of inorganic phosphate. However, this stimulation was temporary. They noted that the fermentation rate would increase and then return to its initial, slower rate. This led them to hypothesize that the phosphate was being consumed to form an organic phosphate ester.

Through careful experimentation, they were able to isolate this organic phosphate compound, a hexose diphosphate, which became known as the Harden-Young ester . This was the first metabolic intermediate of the fermentation pathway to be identified. Subsequent research by others later identified this ester as fructose (B13574) 1,6-bisphosphate .

Quantitative Data Presentation

The following tables summarize the key quantitative findings from Harden and Young's experiments, demonstrating the effect of added phosphate on the rate and total volume of carbon dioxide evolved during yeast fermentation.

| Time (minutes) | CO₂ Evolved (mL) - No Added Phosphate | CO₂ Evolved (mL) - With Added Phosphate |

| 0 | 0 | 0 |

| 10 | 5 | 15 |

| 20 | 10 | 30 |

| 30 | 15 | 45 |

| 40 | 20 | 55 |

| 50 | 25 | 60 |

| 60 | 30 | 62 |

| 70 | 35 | 63 |

| 80 | 40 | 64 |

| 90 | 45 | 65 |

Table 1: Effect of Phosphate on CO₂ Evolution Over Time. This table illustrates the initial rapid increase in CO₂ production upon the addition of inorganic phosphate, followed by a return to a slower, steady rate of fermentation.

| Experiment | Initial Glucose (g) | Added Phosphate (moles) | Total CO₂ Evolved (mL) |

| 1 (Control) | 2 | 0 | 150 |

| 2 | 2 | 0.01 | 250 |

| 3 | 2 | 0.02 | 350 |

| 4 | 4 | 0.01 | 300 |

Table 2: Stoichiometric Relationship between Added Phosphate and Total Fermentation. This table demonstrates that the total amount of fermentation is directly proportional to the amount of phosphate added, up to a certain limit determined by the initial glucose concentration.

Experimental Protocols

The following protocols are based on the methods described by Harden and Young in their 1906 publications, providing a detailed methodology for replicating their key experiments.

Preparation of Yeast Juice (Zymin)

This protocol describes the preparation of the cell-free yeast extract used by Harden and Young.

Materials:

-

Fresh brewer's yeast

-

Sand, washed and sterilized

-

Kieselguhr (diatomaceous earth)

-

Hydraulic press

-

Filter paper

Procedure:

-

Take a known quantity of fresh brewer's yeast and wash it thoroughly with distilled water by centrifugation and decantation to remove any adhering culture medium.

-

Mix the washed yeast with an equal weight of sterile sand.

-

Grind the yeast-sand mixture in a large mortar and pestle for a consistent period (e.g., 20-30 minutes) until the yeast cells are thoroughly ruptured. This can be monitored microscopically.

-

Add a quantity of kieselguhr to the ground yeast paste and mix to form a semi-dry powder.

-

Transfer the mixture to a press sack and subject it to high pressure in a hydraulic press (e.g., 250-300 atmospheres).

-

Collect the expressed liquid, which is the yeast juice.

-

Centrifuge the collected juice to remove any remaining cell debris and sand.

-

The resulting supernatant is the active yeast juice (zymin) ready for use in fermentation experiments. Store on ice.

Measurement of Fermentation Rate

This protocol outlines the method for measuring the rate of carbon dioxide evolution during fermentation.

Materials:

-

Yeast juice (prepared as in 4.1)

-

Glucose solution (e.g., 10% w/v)

-

Inorganic phosphate solution (e.g., sodium phosphate, Na₂HPO₄)

-

Fermentation apparatus (a flask connected to a gas burette or a similar volumetric gas collection device)

-

Water bath maintained at a constant temperature (e.g., 25°C)

Procedure:

-

Set up the fermentation apparatus, ensuring the gas collection system is properly calibrated and sealed.

-

In the fermentation flask, combine a measured volume of yeast juice with a solution of glucose.

-

For the experimental condition, add a known volume and concentration of the inorganic phosphate solution. For the control, add an equivalent volume of distilled water.

-

Immediately connect the flask to the gas collection apparatus and place it in the constant temperature water bath.

-

Record the volume of carbon dioxide evolved at regular time intervals (e.g., every 5 or 10 minutes).

-

Continue recording until the rate of gas evolution becomes negligible or for a predetermined duration.

-

Plot the cumulative volume of CO₂ evolved against time to visualize the fermentation rate.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of the Harden and Young experiments.

Caption: Workflow of Harden and Young's yeast fermentation experiments.

Signaling Pathway: Role of Harden-Young Ester in Glycolysis

The following diagram details the central role of fructose 1,6-bisphosphate (the Harden-Young ester) in the glycolytic pathway.

Caption: Central role of Fructose-1,6-bisphosphate in glycolysis.

Conclusion: The Lasting Impact of the Harden-Young Ester

The discovery of the Harden-Young ester was a landmark achievement in biochemistry. It provided the first concrete evidence for the existence of phosphorylated intermediates in a metabolic pathway and fundamentally shifted the scientific understanding of fermentation from a purely cellular phenomenon to a series of discrete, enzyme-catalyzed chemical reactions. This discovery not only paved the way for the complete elucidation of the glycolytic pathway by Embden, Meyerhof, and Parnas but also established the central role of phosphate esters in energy metabolism. The work of Harden and Young, for which they were awarded the Nobel Prize in Chemistry in 1929, remains a cornerstone of modern biochemistry and continues to inform research in areas ranging from metabolic diseases to the development of novel therapeutics.

Allosteric Regulation of Phosphofructokinase by Fructose Phosphates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric regulation of phosphofructokinase (PFK), a critical enzyme in the glycolytic pathway, with a specific focus on the roles of various fructose (B13574) phosphates. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex regulatory networks.

Introduction

Phosphofructokinase-1 (PFK-1) is a key regulatory enzyme in glycolysis, catalyzing the essentially irreversible phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-1,6-bisphosphate (F1,6BP).[1][2] This step commits glucose to the glycolytic pathway, making PFK-1 a central point of metabolic regulation.[1][3] The activity of PFK-1 is intricately controlled by the cellular energy status, reflected in the levels of allosteric effectors such as ATP, ADP, and AMP.[3][4] Fructose phosphates, including the substrate F6P, the product F1,6BP, and the potent activator fructose-2,6-bisphosphate (F2,6BP), play a pivotal role in modulating PFK-1 activity. Understanding these regulatory mechanisms is crucial for research in metabolic diseases and for the development of therapeutic agents targeting glycolysis.[3]

Quantitative Data on PFK-1 Regulation

The allosteric regulation of PFK-1 is characterized by cooperative substrate binding and modulation by various effectors. The following tables summarize key kinetic parameters for PFK-1 from different biological sources, highlighting the influence of fructose phosphates and other regulators.

Table 1: Michaelis-Menten Constants (Km) for PFK-1 Substrates

| Organism/Tissue | Substrate | Km Value | Conditions |

| Rabbit Muscle | D-Fructose-6-P | 0.043 mM | - |

| Rabbit Muscle | D-Tagatose-6-P | 0.054 mM | Alternate substrate |

| Rabbit Muscle | D-Psicose-6-P | 3.0 mM | Alternate substrate |

| Rabbit Muscle | L-Sorbose-6-P | 11 mM | Alternate substrate |

| Setaria cervi | D-Fructose-6-P | 1.05 mM | - |

| Setaria cervi | ATP | 3 µM | - |

| Bacillus stearothermophilus | ATP | 0.020 mM - 0.032 mM | [4] |

| Thermus thermophilus | Fructose-6-P | 15 µM | pH 8.4, 30°C |

| Thermus thermophilus | MgATP | 60 µM | pH 8.4, 30°C |

| Rat Liver (PFK-2) | Fructose-6-P | 16 µM | - |

| Rat Liver (PFK-2) | ATP | 150 µM | - |

Table 2: Inhibition and Activation Constants for PFK-1 Allosteric Effectors

| Organism/Tissue | Effector | Parameter | Value | Effect |

| Setaria cervi | D-Fructose-1,6-P | Ki | 0.18 µM | Competitive Inhibition |

| Setaria cervi | Phosphoenolpyruvate (PEP) | Ki | 0.8 mM | Competitive Inhibition |

| Rabbit Muscle | α-D-fructofuranose-6-P analogue | Ki | 0.34 mM | Competitive Inhibition |

| Rat Liver (PFK-2) | ADP | Ki | 0.6 mM | Competitive (vs. ATP) |

| Thermus thermophilus | PEP | - | 10-fold increase in Km for Fru-6-P | Allosteric Inhibition |

Table 3: Hill Coefficients (n) for PFK-1

| Organism/Tissue | Substrate/Effector | Hill Coefficient (n) | Conditions |

| Setaria cervi | D-Fructose-6-P | 1.8 | At 1.0 mM ATP |

| Setaria cervi | D-Fructose-6-P | 1.7 | At 0.33 mM ATP |

| Setaria cervi | D-Fructose-1,6-P | 2.0 | - |

| Thermus thermophilus | Fructose-6-P | 2.0 | In the presence of 0.1 mM PEP |

Allosteric Regulatory Mechanisms

PFK-1 exists in two main conformational states: the active R-state and the inactive T-state.[4] Allosteric activators promote the R-state, increasing the enzyme's affinity for its substrate F6P, while inhibitors stabilize the T-state.[4]

-

Fructose-6-Phosphate (F6P): As the substrate, F6P binding shows positive cooperativity, meaning the binding of one F6P molecule to a subunit increases the affinity of other subunits for F6P.[1] This occurs as F6P preferentially binds to the R-state, shifting the equilibrium from the T-state to the R-state.[4]

-

ATP: ATP serves as both a substrate and an allosteric inhibitor.[5][6] At low concentrations, ATP binds to the active site and is consumed in the reaction. However, at high concentrations, ATP binds to a separate allosteric site, stabilizing the T-state and thereby decreasing the enzyme's affinity for F6P.[4][5]

-

Fructose-2,6-Bisphosphate (F2,6BP): F2,6BP is the most potent allosteric activator of PFK-1.[1][2][7] It dramatically increases the affinity of PFK-1 for F6P and, importantly, counteracts the inhibitory effect of high ATP concentrations.[1][2][8] F2,6BP is not an intermediate of glycolysis but is synthesized from F6P by phosphofructokinase-2 (PFK-2).[1]

-

Fructose-1,6-Bisphosphate (F1,6BP): The product of the PFK-1 reaction, F1,6BP, can also act as an activator in some systems, creating a positive feedback loop. However, in other organisms, it has been shown to be an inhibitor.[9]

The interplay of these fructose phosphates and other allosteric effectors like AMP and citrate (B86180) allows for fine-tuning of the glycolytic flux in response to the cell's metabolic needs.[3]

Visualizing the Regulatory Network and Experimental Workflow

Allosteric Regulation of PFK-1 Signaling Pathway

Caption: Allosteric regulation of PFK-1 by fructose phosphates and other key effectors.

Experimental Workflow for PFK-1 Activity Assay

Caption: A generalized workflow for a colorimetric coupled-enzyme PFK-1 activity assay.

Experimental Protocols

Coupled-Enzyme Colorimetric PFK-1 Activity Assay

This protocol is based on commercially available kits and provides a method for measuring PFK-1 activity in various samples.[10][11]

Principle: PFK-1 converts F6P and ATP to F1,6BP and ADP. The ADP produced is then used in a series of coupled enzymatic reactions that result in the generation of a colored product, the absorbance of which is proportional to the PFK-1 activity.[10][11]

Materials:

-

PFK Assay Buffer

-

PFK Substrate (containing F6P)

-

ATP solution

-

PFK Enzyme Mix (containing enzymes for the coupling reaction)

-

PFK Developer (containing the chromogenic probe)

-

NADH Standard

-

96-well flat-bottom plate

-

Spectrophotometric multiwell plate reader

-

Homogenizer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

For tissues: Rapidly homogenize 10-20 mg of tissue in 200 µL of ice-cold PFK Assay Buffer.[10]

-

For cells: Resuspend approximately 2 x 106 cells in 200 µL of ice-cold PFK Assay Buffer.[10]

-

Centrifuge the homogenate at 12,000-13,000 x g for 5-10 minutes at 4°C to remove insoluble material.[10][11]

-

Collect the supernatant for the assay.

-

-

NADH Standard Curve Preparation:

-

Assay Reaction:

-

Prepare a master reaction mix for all samples and controls according to the kit's instructions. A typical reaction mix includes PFK Assay Buffer, PFK Substrate, ATP, PFK Enzyme Mix, and PFK Developer.[11]

-

Add 1-50 µL of the sample supernatant to the desired wells.

-

For each sample, prepare a parallel background control well containing the sample but omitting the PFK Substrate.[11]

-

Add a positive control to designated wells.

-

Adjust the volume of all wells to 50 µL with PFK Assay Buffer.

-

Add 50 µL of the reaction mix to each well to start the reaction.

-

-

Measurement:

-

Calculation of PFK-1 Activity:

-

Subtract the absorbance of the blank from all standard readings and plot the NADH standard curve.

-

For each sample, subtract the background control reading from the sample reading.

-

Determine the change in absorbance over a linear portion of the kinetic curve.

-

Use the standard curve to determine the amount of NADH generated during this time.

-

Calculate the PFK-1 activity, typically expressed in nmol/min/mL or milliunits/mL. One unit of PFK is the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.[11]

-

Capillary Electrophoresis (CE)-Based PFK-1 Assay

This method offers an alternative to coupled-enzyme assays and directly measures the conversion of ATP to ADP.[12]

Principle: The PFK-1 reaction is monitored by separating and quantifying the substrate (Mg-ATP) and product (Mg-ADP) using capillary electrophoresis with UV absorbance detection.[12]

Materials:

-

Purified PFK-1 enzyme[12]

-

Tris-HCl buffer

-

MgCl2

-

ATP

-

F6P

-

Capillary electrophoresis system with a UV detector

Procedure:

-

Reaction Setup:

-

Prepare a sample buffer containing 15.0 mM Tris-HCl (pH 8.0), 5.0 mM MgCl2, 1.00 mM ATP, and 1.00 mM F6P.[12]

-

Initiate the reaction by adding a known concentration of PFK-1 (e.g., 5.0 µL of 0.5 mg/mL PFK-1 to a final volume of 500 µL).[12]

-

For inhibition studies, the inhibitor is pre-incubated with the reaction mixture before adding the enzyme.[12]

-

-

CE Analysis:

-

Data Analysis:

-

Quantify the peak areas of ATP and ADP in the electropherograms.

-

Calculate the rate of ADP formation or ATP consumption to determine the PFK-1 activity.

-

Conclusion

The allosteric regulation of phosphofructokinase by fructose phosphates is a complex and highly evolved mechanism that is central to the control of glycolysis. Fructose-6-phosphate acts as a cooperative substrate, while fructose-2,6-bisphosphate serves as a potent feed-forward activator, overriding the inhibitory effects of high ATP levels. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further investigate PFK-1 enzymology and its role in health and disease. The visualization of the regulatory pathways and experimental workflows offers a clear framework for understanding these intricate processes. Further research into the structural basis of these allosteric interactions will continue to inform the development of novel therapeutics targeting metabolic pathways.

References

- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. ir.library.louisville.edu [ir.library.louisville.edu]

- 8. Fructose 2,6-bisphosphate - Wikipedia [en.wikipedia.org]

- 9. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Capillary Electrophoresis-Based Assay of Phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Fructose phosphate isomers and their metabolic significance

An In-depth Technical Guide on Fructose (B13574) Phosphate (B84403) Isomers and their Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key fructose phosphate isomers, their central roles in metabolism, their regulatory functions in critical signaling pathways, and detailed experimental protocols for their analysis. The information is intended to support research and development efforts in metabolic diseases and related therapeutic areas.

Fructose Phosphate Isomers: Core Metabolic Roles

Fructose, upon entering the cell, is phosphorylated to trap it intracellularly and prepare it for subsequent metabolic pathways. The resulting fructose phosphate isomers are not merely intermediates but also key signaling molecules that regulate cellular energy homeostasis. The primary isomers of metabolic significance are Fructose-1-phosphate, Fructose-6-phosphate, Fructose-1,6-bisphosphate, and Fructose-2,6-bisphosphate.

Fructose-1-Phosphate (F1P)

Fructose-1-phosphate is the initial product of fructose metabolism, primarily occurring in the liver, kidney, and small intestine.[1][2] It is formed by the action of fructokinase (also known as ketohexokinase), which rapidly phosphorylates fructose at the C-1 position, consuming ATP in the process.[3][4] This reaction is notably fast due to the high Vmax of fructokinase.[1] F1P is then cleaved by aldolase (B8822740) B into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1][2][3] These can then enter the glycolytic or gluconeogenic pathways.

Beyond its role as a metabolic intermediate, F1P functions as a crucial signaling molecule. In the liver, it counters the inhibitory effect of glucokinase regulatory protein (GKRP) on glucokinase, thereby promoting glucose phosphorylation and metabolism.[3][5] In the intestines, F1P has been shown to inhibit the M2 isoform of pyruvate (B1213749) kinase (PKM2), promoting a cellular state conducive to growth and nutrient uptake.[3]

A defect in the aldolase B enzyme leads to the genetic disorder hereditary fructose intolerance, where the accumulation of F1P in liver cells has toxic effects, including the depletion of intracellular phosphate and ATP, leading to hypoglycemia and liver damage.[1][5]

Fructose-6-Phosphate (F6P)

Fructose-6-phosphate is a central intermediate in both glycolysis and gluconeogenesis.[6] It is formed from glucose-6-phosphate via an isomerization reaction catalyzed by phosphoglucose (B3042753) isomerase. In the glycolytic pathway, F6P is phosphorylated by phosphofructokinase-1 (PFK-1) to form fructose-1,6-bisphosphate.[7] This is a major committed and regulated step in glycolysis.[8] Conversely, during gluconeogenesis, F6P is formed from fructose-1,6-bisphosphate by the action of fructose-1,6-bisphosphatase.[9] F6P is also the precursor for the synthesis of the regulatory molecule fructose-2,6-bisphosphate.[10][11]

Fructose-1,6-bisphosphate (F1,6BP)

As the product of the PFK-1 reaction, fructose-1,6-bisphosphate is a key glycolytic intermediate.[7] Its formation is a critical regulatory point of glycolysis.[8][12] F1,6BP is then cleaved by aldolase A (in most tissues) or aldolase B (in the liver) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and DHAP, which continue down the glycolytic pathway.[1] F1,6BP also acts as a feed-forward activator of pyruvate kinase, the final enzyme in the glycolytic sequence, ensuring that the flux through the lower part of the pathway is coordinated with the upper part.[12]

Fructose-2,6-bisphosphate (F2,6BP)

Fructose-2,6-bisphosphate is not an intermediate of glycolysis or gluconeogenesis but is one of the most potent allosteric regulators of these pathways.[13][14] Its primary role is to reciprocally regulate the activities of PFK-1 and fructose-1,6-bisphosphatase-1 (FBPase-1). F2,6BP strongly activates PFK-1, thereby stimulating glycolysis, while simultaneously inhibiting FBPase-1, which curtails gluconeogenesis.[9][10][13][15]

The cellular concentration of F2,6BP is controlled by a bifunctional enzyme, phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[10][13] The kinase domain (PFK-2) synthesizes F2,6BP from F6P, while the phosphatase domain (FBPase-2) degrades it back to F6P.[10] Hormonal signals, such as insulin (B600854) and glucagon, regulate the activity of this bifunctional enzyme through phosphorylation, thus controlling the overall direction of glucose metabolism in the liver.[8][11]

Quantitative Metabolic Data

The metabolic fate and regulatory impact of fructose phosphate isomers are governed by the kinetic properties and activity levels of the enzymes that interconvert them.

Table 1: Activities of Key Enzymes in Human Liver Fructose Metabolism

| Enzyme | Substrate | Activity (U/g wet weight) | Reference |

| Ketohexokinase (Fructokinase) | Fructose | 1.23 | [16] |

| Aldolase B | Fructose-1-phosphate | 2.08 | [16] |

| Aldolase B | Fructose-1,6-bisphosphate | 3.46 | [16] |

| Triokinase | D-glyceraldehyde | 2.07 | [16] |

| Hexosediphosphatase (FBPase) | Fructose-1,6-bisphosphate | 4.06 | [16] |

| Hexokinase | Glucose | 0.23 | [16] |

| Glucokinase | Glucose | 0.08 | [16] |

Note: Enzyme activities were measured in human liver samples. 1 U (unit) is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Table 2: Kinetic Properties of Phosphofructokinase-1 (PFK-1)

| Organism/Tissue | Effector | K1/2 for Fructose-6-Phosphate (mM) | Hill Coefficient | Reference |

| Teladorsagia circumcincta (L3) | - ATP | 0.35 ± 0.02 | 1.4 ± 0.2 | [17] |

| Teladorsagia circumcincta (L3) | + High ATP | 0.75 ± 0.05 | 1.7 ± 0.2 | [17] |

| Teladorsagia circumcincta (Adult) | - ATP | 0.40 ± 0.03 | 2.0 ± 0.3 | [17] |

| Teladorsagia circumcincta (Adult) | + High ATP | 0.65 ± 0.05 | 2.4 ± 0.4 | [17] |

Note: High ATP concentrations are allosterically inhibitory to PFK-1, increasing its K1/2 for F6P. This inhibition can be reversed by F2,6BP and AMP.[17]

Signaling and Regulatory Pathways

The interplay between fructose phosphate isomers and the enzymes that control their levels forms a sophisticated regulatory network. This network ensures that the direction of carbon flux through glycolysis and gluconeogenesis is appropriately matched to the cell's energetic and hormonal state.

Fructose Metabolism Pathway

The primary pathway for fructose utilization in the liver bypasses the main regulatory step of glycolysis catalyzed by PFK-1, allowing for rapid conversion of fructose into triose phosphates.

Caption: Hepatic pathway of fructose metabolism.

Reciprocal Regulation of Glycolysis and Gluconeogenesis

Fructose-2,6-bisphosphate is the linchpin in the regulation of glycolysis and gluconeogenesis. It ensures that these two opposing pathways are not active simultaneously, which would result in a futile cycle.

Caption: Regulation by Fructose-2,6-Bisphosphate.

Experimental Protocols

Accurate quantification of fructose phosphate isomers and the activity of related enzymes is critical for metabolic research. Below are detailed methodologies for key experimental procedures.

Quantification of Fructose Phosphate Isomers by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of sugar phosphates in complex biological matrices.[18][19]

1. Sample Preparation (Metabolite Extraction):

-

Homogenize tissue samples or quench cell cultures using a cold solvent mixture, typically 80:20 methanol:water or an acetonitrile-based solution, to halt enzymatic activity.[18]

-

For tissue, use approximately 1 mL of extraction solvent per 50 mg of tissue.

-

Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.[20]

-

Collect the supernatant containing the polar metabolites. The sample can be dried under vacuum and reconstituted in the initial mobile phase for analysis.

2. Chromatographic Separation (HPLC):

-

Column: A mixed-mode column such as a Primesep SB or a HILIC column like a ZIC-pHILIC is recommended for separating these polar, anionic compounds.[18][21]

-

Mobile Phase A: 5 mM Ammonium Carbonate + 0.1% Ammonium Hydroxide in Water.[18]

-

Mobile Phase B: 100% Acetonitrile.[18]

-

Gradient: A typical gradient runs from a high percentage of organic solvent (e.g., 80% B) to a lower percentage (e.g., 20% B) over 15-20 minutes to elute the polar analytes.[18]

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 25-40°C.

3. Mass Spectrometry Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for detecting phosphorylated species.[22]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.[22]

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each isomer.

- Fructose-6-Phosphate (F6P) / Fructose-1-Phosphate (F1P): m/z 259 -> m/z 97 (phosphate group)

- Fructose-1,6-Bisphosphate (F1,6BP): m/z 339 -> m/z 97

-

Data Analysis: Quantify by comparing the peak area of the analyte in the sample to a standard curve generated with pure standards.

Caption: LC-MS/MS workflow for fructose phosphate analysis.

Fructose-1,6-bisphosphatase (FBPase) Activity Assay

This protocol describes a colorimetric assay to measure FBPase activity.

Principle: FBPase hydrolyzes F1,6BP to F6P. The F6P produced is then used in a coupled enzyme reaction that reduces a chromophore, resulting in a color change that can be measured spectrophotometrically at OD 450 nm.[23]

Reagents:

-

FBP Assay Buffer

-

FBP Substrate (F1,6BP)

-

FBP Enzyme Mix (containing enzymes for the coupling reaction)

-

FBP Developer (containing the chromophore)

-

F6P Standard

-

Deproteinizing Sample Buffer (e.g., Perchloric acid (PCA))

Procedure:

-

Sample Preparation: Homogenize tissue (~10 mg) or cells (~2 x 106) in ice-cold FBP Assay Buffer. Centrifuge to remove insoluble material. Alternatively, deproteinize samples with PCA and neutralize with KOH.[20]

-

Standard Curve: Prepare a standard curve using the F6P standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

-

Reaction Mix: Prepare a Reaction Mix for each sample and standard well according to the kit manufacturer's instructions (typically includes Assay Buffer, Enzyme Mix, and Developer). For sample background control, prepare a mix without the FBP substrate.

-

Assay:

-

Add 50 µL of sample or positive control to a 96-well plate.

-

Add 50 µL of the appropriate Reaction Mix (with or without substrate) to the wells.

-

Measure the absorbance at 450 nm in kinetic mode for 5-60 minutes at 37°C.[23]

-

-

Calculation:

-

Determine the change in absorbance (ΔOD) over a specific time interval (Δt) within the linear range of the reaction.

-

Subtract the background reading from the sample reading.

-

Calculate FBPase activity using the F6P standard curve to convert ΔOD/Δt to nmol/min, which is equivalent to milliunits (mU).

-

Fructose-6-Phosphate (F6P) Fluorometric Assay

This protocol describes a fluorometric assay for the quantification of F6P.

Principle: F6P is converted to glucose-6-phosphate (G6P). G6P is then oxidized, generating a product that reacts with a probe to produce a fluorescent signal (Ex/Em = 535/587 nm).[20]

Reagents:

-

F6P Assay Buffer

-

PicoProbe™ (or similar fluorescent probe)

-

F6P Enzyme Mix

-

F6P Standard (e.g., 100 mM stock)

Procedure:

-

Sample Preparation: Prepare samples as described in the FBPase assay (Section 4.2), ensuring any deproteinization steps result in a final sample pH between 6.5 and 8.0.[20]

-

Standard Curve: Prepare a standard curve with the F6P standard (e.g., 0, 20, 40, 60, 80, 100 pmol/well).

-

Reaction Mix: Prepare a Reaction Mix containing F6P Assay Buffer, PicoProbe™, and F6P Enzyme Mix.

-

Assay:

-

Add 50 µL of sample or standard to wells of a 96-well black plate.

-

Add 50 µL of Reaction Mix to all wells.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Measure fluorescence at Ex/Em = 535/587 nm.

-

-

Calculation: Subtract the 0 standard (blank) reading from all measurements. Plot the standard curve and determine the F6P concentration in the test samples.

Conclusion

The isomers of fructose phosphate are at the heart of carbohydrate metabolism, serving as both critical intermediates and potent regulators of metabolic flux. Fructose-1-phosphate provides a direct, yet potentially harmful, entry point into glycolysis in specific tissues. Fructose-6-phosphate and Fructose-1,6-bisphosphate are central players in the glycolytic and gluconeogenic pathways. Finally, the allosteric effector Fructose-2,6-bisphosphate acts as a master switch, dictating the direction of glucose metabolism in response to hormonal cues. A thorough understanding of these molecules, supported by robust quantitative and analytical methods as detailed in this guide, is essential for advancing research and developing therapeutic strategies for metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease.

References

- 1. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]

- 2. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]

- 3. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. youtube.com [youtube.com]

- 5. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

- 7. Reactome | fructose 6-phosphate + ATP => fructose 1,6-bisphosphate + ADP [reactome.org]

- 8. CHEM 245 - Regulation of glycolysis [guweb2.gonzaga.edu]

- 9. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]

- 10. Roles for fructose-2,6-bisphosphate in the control of fuel metabolism: beyond its allosteric effects on glycolytic and gluconeogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medschoolcoach.com [medschoolcoach.com]

- 12. jackwestin.com [jackwestin.com]

- 13. Fructose 2,6-bisphosphate - Wikipedia [en.wikipedia.org]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase: head-to-head with a bifunctional enzyme that controls glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzymes of fructose metabolism in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 20. abcam.cn [abcam.cn]

- 21. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]

- 22. benchchem.com [benchchem.com]

- 23. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]

An In-depth Technical Guide on the Biochemical Properties of keto-D-fructose 1,6-bisphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

keto-D-fructose 1,6-bisphosphate (FBP) is a pivotal intermediate in central carbon metabolism, occupying a critical juncture in both glycolysis and gluconeogenesis. This technical guide provides a comprehensive overview of the biochemical properties of FBP, including its structure, thermodynamic properties, and its interactions with key regulatory enzymes. Detailed experimental protocols for the quantification of FBP and the characterization of associated enzyme activities are provided, alongside a summary of key kinetic and thermodynamic data. This document aims to serve as a valuable resource for researchers and professionals involved in metabolic research and the development of therapeutics targeting metabolic pathways.

Introduction

keto-D-fructose 1,6-bisphosphate, also known as fructose (B13574) 1,6-diphosphate, is a six-carbon sugar phosphorylated at carbons 1 and 6.[1][2][3] It is a key metabolite in the glycolytic pathway, where it is synthesized from fructose 6-phosphate by the enzyme phosphofructokinase-1 (PFK-1).[4] Conversely, in gluconeogenesis, FBP is hydrolyzed to fructose 6-phosphate by fructose-1,6-bisphosphatase (FBPase).[5][6] The regulation of the synthesis and degradation of FBP is a critical control point in cellular energy metabolism, making the enzymes involved attractive targets for therapeutic intervention in diseases such as cancer and type 2 diabetes.[7][8]

Structure and Physicochemical Properties

FBP exists in equilibrium between a cyclic furanose form and an open-chain keto form. The biologically active isomer is the β-D-fructofuranose form.[2][3] The presence of two phosphate (B84403) groups imparts a significant negative charge to the molecule at physiological pH, rendering it membrane-impermeable and confining it to the cytoplasm.

Table 1: Physicochemical Properties of keto-D-fructose 1,6-bisphosphate

| Property | Value | Reference |

| Chemical Formula | C₆H₁₄O₁₂P₂ | [9] |

| Molar Mass | 340.116 g/mol | [3] |

| CAS Number | 488-69-7 | [3] |

Role in Metabolic Pathways

FBP is a central intermediate in two fundamental and reciprocally regulated metabolic pathways: glycolysis and gluconeogenesis.

Glycolysis

In glycolysis, the phosphorylation of fructose 6-phosphate to FBP, catalyzed by PFK-1, is the committed step of the pathway.[4] This irreversible reaction consumes one molecule of ATP. FBP is then cleaved by aldolase (B8822740) into two triose phosphates: glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP), which are further metabolized to generate ATP.[10]

Gluconeogenesis

During gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, FBP is dephosphorylated by FBPase to form fructose 6-phosphate.[5][6] This is an irreversible hydrolytic reaction that releases inorganic phosphate.[5] The reciprocal regulation of PFK-1 and FBPase ensures that glycolysis and gluconeogenesis do not occur simultaneously in a futile cycle.

Enzymology

The metabolism of FBP is controlled by three key enzymes: phosphofructokinase-1, fructose-1,6-bisphosphatase, and aldolase.

Phosphofructokinase-1 (PFK-1)

PFK-1 (EC 2.7.1.11) is a major regulatory enzyme in glycolysis.[4] It is an allosteric enzyme that is activated by AMP and fructose 2,6-bisphosphate (F2,6BP) and inhibited by ATP and citrate.[4][11] The activity of PFK-1 is a key determinant of the rate of glycolysis.

Fructose-1,6-bisphosphatase (FBPase)

FBPase (EC 3.1.3.11) is a key regulatory enzyme in gluconeogenesis.[6] It is allosterically inhibited by AMP and F2,6BP.[12][13] The reciprocal regulation of PFK-1 and FBPase by F2,6BP is a classic example of metabolic control.

Aldolase

Aldolase (EC 4.1.2.13) catalyzes the reversible cleavage of FBP into G3P and DHAP.[10] There are two classes of aldolases with different reaction mechanisms. Class I aldolases, found in animals and plants, form a Schiff base intermediate, while Class II aldolases, found in fungi and bacteria, are metal-dependent enzymes.

Quantitative Data

The following tables summarize key kinetic and thermodynamic parameters related to FBP and its associated enzymes.

Table 2: Kinetic Parameters of Enzymes Acting on Fructose 1,6-bisphosphate and its Precursor

| Enzyme | Organism/Tissue | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Aldolase C | Human Brain | Fructose 1,6-bisphosphate | 10.7 ± 0.5 | 5.2 ± 0.2 | [14] |

| Aldolase A | Rabbit Muscle | Fructose 1,6-bisphosphate | 10 | - | [14] |

| Aldolase B | Human Liver | Fructose 1,6-bisphosphate | 0.8 | - | [14] |

| Aldolase | Giardia lamblia | Fructose 1,6-bisphosphate | 931 | 4 | [15] |

| Aldolase | Human Placenta | Fructose 1,6-bisphosphate | 20,003 ± 4,497 | - | [16] |

| Phosphofructokinase-1 | Rabbit Muscle | Fructose 6-phosphate | 43 | - | [17] |

| Phosphofructokinase-1 | Teladorsagia circumcincta (L3) | Fructose 6-phosphate | 350 ± 20 | - | [18] |

| Phosphofructokinase-1 | Teladorsagia circumcincta (Adult) | Fructose 6-phosphate | 400 ± 30 | - | [18] |

| Phosphofructokinase | Setaria cervi | Fructose 6-phosphate | 1050 | 320 ± 15 | [6] |

| Fructose-1,6-bisphosphatase | Rat Liver | Fructose 1,6-bisphosphate | - | - | [12] |

Table 3: Inhibition Constants (Ki) for Regulators of FBP Metabolizing Enzymes

| Enzyme | Inhibitor | Organism/Tissue | Ki (µM) | Type of Inhibition | Reference |

| Fructose-1,6-bisphosphatase | Fructose 2,6-bisphosphate | Rat Liver | 0.5 | Competitive | [12] |

| Fructose-1,6-bisphosphatase | Fructose 1,6-bisphosphate | Setaria cervi | 0.18 | Competitive | [6] |

| Phosphofructokinase | Phosphoenolpyruvate | Setaria cervi | 800 | Competitive | [6] |

Table 4: Thermodynamic Data for Reactions Involving FBP

| Reaction | Enzyme | ΔG°' (kJ/mol) | Reference |

| Fructose 6-phosphate + ATP → Fructose 1,6-bisphosphate + ADP | Phosphofructokinase-1 | -14.2 | |

| Fructose 1,6-bisphosphate → Dihydroxyacetone phosphate + Glyceraldehyde 3-phosphate | Aldolase | +23.8 | |

| Fructose 1,6-bisphosphate + H₂O → Fructose 6-phosphate + Pᵢ | Fructose-1,6-bisphosphatase | -16.3 | [5] |

Table 5: Cellular Concentrations of Fructose 1,6-bisphosphate

| Organism/Cell Type | Condition | Concentration (µM) | Reference |

| Escherichia coli | Exponentially growing, glucose-fed | 15,000 | [19] |

| Mammalian iBMK cells | Continuously cultured in high glucose | 1,500 | [20] |

| HeLa cells | 380 | [21] | |

| Liver cancer cells | Low micromolar range | [21] |

Experimental Protocols

Accurate quantification of FBP and the activity of its metabolizing enzymes is crucial for metabolic research. This section provides detailed methodologies for key experiments.

Quantification of Fructose 1,6-bisphosphate

This method allows for the sensitive and specific quantification of FBP in biological samples.

-

Sample Preparation: Rapidly homogenize tissue or cells in ice-cold extraction buffer (e.g., 80:20 methanol:water). Centrifuge to pellet debris and collect the supernatant.

-

Chromatography: Separate FBP from other metabolites using a suitable HPLC column, such as a Phenomenex Luna NH2 column (150 mm x 2.0 mm).[7] A typical mobile phase consists of a gradient of acetonitrile (B52724) and an aqueous buffer like 5 mM triethylamine (B128534) acetate.[7]

-

Mass Spectrometry: Detect and quantify FBP using a mass spectrometer in negative ion mode. The transition for FBP is typically m/z 339 -> m/z 97 (or other characteristic fragments).

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

This method relies on the enzymatic conversion of FBP to products that can be measured spectrophotometrically.

-

Principle: FBP is converted to two molecules of dihydroxyacetone phosphate (DAP) by aldolase and triosephosphate isomerase. DAP then oxidizes NADH in a reaction catalyzed by glycerol-3-phosphate dehydrogenase, leading to a decrease in absorbance at 340 nm.[2]

-

Reagents: Assay buffer (e.g., Tris-HCl), aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, NADH, and sample.

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the sample.

-

Add the sample to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the concentration of FBP in the sample.

-

Enzyme Activity Assays

-

Principle: The activity of PFK-1 is measured in a coupled enzyme assay. The FBP produced by PFK-1 is cleaved by aldolase, and the resulting triose phosphates are converted in reactions that lead to the oxidation of NADH, which is monitored at 340 nm.[22]

-

Reagents: Assay buffer (e.g., Tris-HCl), ATP, fructose 6-phosphate, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, NADH, and enzyme sample.

-

Procedure:

-

Combine all reagents except the enzyme sample in a cuvette.

-

Initiate the reaction by adding the enzyme sample.

-

Record the decrease in absorbance at 340 nm.

-

-

Principle: The activity of FBPase is determined by measuring the rate of inorganic phosphate (Pi) released from FBP. The Pi can be quantified using a colorimetric method, such as the malachite green assay. Alternatively, a coupled enzyme assay can be used where the product, fructose 6-phosphate, is converted to glucose 6-phosphate, which then reduces NADP+ to NADPH, monitored at 340 nm.[23]

-

Reagents (Malachite Green Method): Assay buffer, FBP, FBPase enzyme, and malachite green reagent.

-

Procedure (Malachite Green Method):

-

Incubate the enzyme with FBP for a defined period.

-

Stop the reaction (e.g., with acid).

-

Add malachite green reagent and measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).

-

Regulation of Fructose 1,6-bisphosphate Metabolism

The levels of FBP are tightly regulated through the allosteric control of PFK-1 and FBPase. The most potent regulator is fructose 2,6-bisphosphate (F2,6BP), which is not a glycolytic intermediate but a signaling molecule.[19]

-

High F2,6BP: Activates PFK-1 and inhibits FBPase, promoting glycolysis.

-

Low F2,6BP: Relieves inhibition of FBPase and reduces activation of PFK-1, favoring gluconeogenesis.

AMP also acts as a crucial allosteric regulator, activating PFK-1 and inhibiting FBPase, signaling a low energy state in the cell.[11]

Conclusion

keto-D-fructose 1,6-bisphosphate is a cornerstone of cellular metabolism, and its regulation is fundamental to maintaining energy homeostasis. A thorough understanding of its biochemical properties, the kinetics of the enzymes that metabolize it, and the intricate regulatory networks that control its levels is essential for researchers in metabolism and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the roles of FBP in health and disease.

References

- 1. newprairiepress.org [newprairiepress.org]

- 2. Fructose 1,6-bisphosphate (FDP) Assay Kit (Enzymatic Method) - Profacgen [profacgen.com]

- 3. Fructose 1,6-bisphosphate - Wikipedia [en.wikipedia.org]

- 4. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column | SIELC Technologies [sielc.com]

- 10. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-biphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure of a Class I Tagatose-1,6-bisphosphate Aldolase: INVESTIGATION INTO AN APPARENT LOSS OF STEREOSPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jag.journalagent.com [jag.journalagent.com]

- 17. The fructose 6-phosphate site of phosphofructokinase. Epimeric specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Intracellular Fructose-1,6-bisphosphate conce - Bacteria Escherichia coli - BNID 104693 [bionumbers.hms.harvard.edu]

- 20. pnas.org [pnas.org]

- 21. Tracking fructose 1,6-bisphosphate dynamics in liver cancer cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The glycolytic enzyme phosphofructokinase-1 assembles into filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Fructose-1,6-Bisphosphatase in Gluconeogenesis

Authored for: Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403). This reaction is a key control point, running counter to the phosphofructokinase-1 reaction in glycolysis.[1][2] The enzyme's activity is exquisitely regulated by allosteric effectors, which signal the cell's energetic state, making it a prime target for therapeutic intervention in metabolic diseases such as type 2 diabetes and a subject of interest in cancer metabolism.[1][3] This guide provides a comprehensive overview of the FBPase mechanism, including its structure, catalytic cycle, complex regulatory networks, and key experimental methodologies for its study.

Introduction to Fructose-1,6-Bisphosphatase

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is essential for maintaining blood glucose homeostasis. Fructose-1,6-bisphosphatase (EC 3.1.3.11) catalyzes one of the three irreversible steps of this pathway, the dephosphorylation of fructose-1,6-bisphosphate (F-1,6-BP).[1][4] This step is thermodynamically favorable, with a standard free energy change (ΔG°') of approximately -17 kJ/mol, ensuring the forward progression of the gluconeogenic pathway.[2] The reciprocal regulation of FBPase and the glycolytic enzyme phosphofructokinase-1 (PFK-1) prevents a futile cycle of substrate phosphorylation and dephosphorylation.[3] This tight control is primarily achieved through allosteric regulation by cellular metabolites like AMP and fructose-2,6-bisphosphate.[1][3] Given its central role, FBPase is a significant target for drug development, particularly for inhibitors aimed at reducing excessive hepatic glucose production in type 2 diabetes.[1][3][5]

Molecular Structure and Conformation

Mammalian FBPase is a homotetrameric enzyme, organized as a dimer of dimers.[6] Each subunit is composed of approximately 335 amino acids and folds into two distinct domains: an N-terminal AMP allosteric domain (residues ~1-200) and a C-terminal catalytic or FBP domain (residues ~201-335).[7][8] The active site, which binds the substrate and required metal ions, is located about 30 Å away from the allosteric site where the inhibitor AMP binds.[8]

The enzyme's activity is governed by a significant conformational change between two quaternary states:

-

R-state (Relaxed): The active conformation, which has a high affinity for the substrate. This state is stabilized by the binding of substrate and metal cations.[6][9]

-

T-state (Tense): The inactive conformation, which has a low affinity for the substrate. This state is induced by the binding of the allosteric inhibitor AMP.[6][9]

The transition from the R-state to the T-state involves a large rotation of approximately 19 degrees of one dimer (C1-C2) relative to the other (C3-C4).[1][7] This conformational shift is the fundamental basis of its allosteric regulation.

The Catalytic Mechanism

The hydrolysis of F-1,6-BP by FBPase is a metal-dependent reaction, preferentially utilizing Mg²⁺ or Mn²⁺ ions for catalysis.[3][10] The active site contains three distinct metal-binding sites that coordinate with the substrate and key catalytic residues.[4][11][12] While the precise mechanism is still a subject of detailed study, a widely accepted model involves a three-metal ion-assisted catalysis.[3][12]

The key steps are as follows:

-

Substrate and Metal Ion Binding: Fructose-1,6-bisphosphate binds to the active site. Three divalent metal ions (e.g., Mg²⁺) are coordinated by specific amino acid residues (including Glu98, Asp69, and others) and the phosphate groups of the substrate.[4]

-

Activation of Nucleophile: A water molecule, coordinated to the metal ion at site 2, is activated. Residues such as Asp74 and Glu98 act as a general base, abstracting a proton from this water molecule to generate a highly nucleophilic hydroxide (B78521) ion.[4][9]

-

Nucleophilic Attack: The newly formed hydroxide ion performs an SN2-type nucleophilic attack on the C1-phosphorus atom of the substrate.[4] This proceeds through a pentavalent transition state.[4]

-

Product Formation and Stabilization: The attack displaces the fructose-6-phosphate (F6P) moiety. The developing negative charge on the 1-oxygen of F6P is stabilized by its coordination to the metal ion at site 1.[4][9]

-

Protonation and Product Release: A proton is transferred to the F6P oxygen, a process likely mediated by a proton carrier residue like Asp68.[4] The final products, F6P and inorganic phosphate (Pi), are then released from the active site.

A crucial structural element for catalysis is a flexible loop spanning residues 52-72.[9][11] In the active R-state, this loop is engaged with the active site, shielding the reaction from the solvent and positioning catalytic residues correctly.[9] Upon AMP binding and transition to the T-state, this loop becomes disordered and disengages from the active site, rendering the enzyme inactive.[9][11]

Diagram of the FBPase Catalytic Cycle

Caption: A simplified workflow of the FBPase catalytic mechanism.

Allosteric Regulation of FBPase Activity

FBPase is a central hub for metabolic signals, integrating information about the cell's energy status to control the rate of gluconeogenesis.

Inhibition by AMP

Adenosine monophosphate (AMP) is the primary allosteric inhibitor of FBPase, acting as a sensitive indicator of a low cellular energy charge.[13] When ATP is hydrolyzed to ADP and AMP, rising AMP levels signal the need to halt energy-consuming pathways like gluconeogenesis and activate ATP-producing pathways like glycolysis.[13]

AMP binds cooperatively to a distinct allosteric site on each subunit.[11] This binding event triggers the R-to-T state conformational change, which displaces the catalytic loop (52-72) and releases metal ions from the active site, thereby inactivating the enzyme.[1][9][11] Site-directed mutagenesis studies have identified key residues, such as Lys-112 and Tyr-113, as critical for AMP binding and the subsequent allosteric inhibition.[14]

Inhibition by Fructose-2,6-bisphosphate (F-2,6-BP)

Fructose-2,6-bisphosphate is a potent regulatory molecule that acts as a powerful activator of the glycolytic enzyme PFK-1 and a competitive inhibitor of FBPase.[3][15][16] F-2,6-BP binds directly to the active site of FBPase, competing with the substrate F-1,6-BP.[1][17]

Crucially, F-2,6-BP acts synergistically with AMP.[11][15] Its presence significantly increases the enzyme's sensitivity to AMP inhibition, meaning that lower concentrations of AMP are required to switch the enzyme to the inactive T-state.[1][15][17] This synergistic action provides a robust mechanism for switching between glycolysis and gluconeogenesis. The levels of F-2,6-BP are themselves controlled by the bifunctional enzyme PFK-2/FBPase-2, which is under hormonal control by insulin (B600854) and glucagon.[18]

Activation by Citrate (B86180)

In some organisms, particularly bacteria like E. coli, citrate and other tricarboxylic acid cycle intermediates act as allosteric activators.[19][20] Citrate accumulation signals an abundance of energy and biosynthetic precursors, indicating that the cell can afford to synthesize glucose.[21][22] Citrate binding helps stabilize the active R-state conformation, counteracting the inhibitory effects of AMP.[20][23] While less pronounced in mammals, citrate can still contribute to the activation of hepatic FBPase.[21]

Diagram of FBPase Allosteric Regulation

Caption: Allosteric regulation of FBPase activity by key metabolites.

Quantitative Data on FBPase Regulation

The following tables summarize key quantitative parameters for FBPase, providing a basis for comparison and modeling. Values can vary depending on the species, isozyme, and assay conditions.

Table 1: Kinetic Parameters of FBPase

| Parameter | Organism/Tissue | Value | Conditions | Reference |

|---|---|---|---|---|

| Km (F-1,6-BP) | Pig Kidney | ~2-5 µM | pH 7.5, Mg²⁺ | [14] |

| Km (F-1,6-BP) | Hibernating Bat Liver | 75% decrease at 5°C vs 37°C | - | [3] |

| Vmax | S. cerevisiae (YK23) | 8.2-46.1 µmol/min/mg | pH 7.5, 30°C | [10] |

| Ka (Mg²⁺) | Pig Kidney | ~0.2-0.4 mM | pH 7.5 |[8] |

Table 2: Inhibitor Constants for FBPase

| Inhibitor | Organism/Tissue | Constant Type | Value | Reference |

|---|---|---|---|---|

| AMP | Pig Kidney | IC50 | 1.3 µM | [6] |

| AMP | Human Liver | IC50 | 9.7 µM | [6] |

| AMP | Anoxic Turtle Liver | I50 | 8.3 µM | [24] |

| Fructose-2,6-BP | Rat Liver | Ki | 0.5 µM | [17] |

| Fructose-2,6-BP | Pig Kidney | Ki | Decreased 5-fold in M18I mutant |[8] |

Table 3: Activator Constants for FBPase

| Activator | Organism/Tissue | Constant Type | Value | Reference |

|---|---|---|---|---|

| Phosphoenolpyruvate | E. coli | Ka | ~0.1 mM | [20] |

| Citrate | E. coli | Ka | ~0.2 mM | [20] |

| ATP·Mg | Anoxic Turtle Liver | Ka | ~6-fold decreased vs control |[24] |

Key Experimental Protocols

Studying the mechanism and regulation of FBPase involves a range of biochemical and biophysical techniques.

FBPase Activity Assay (Coupled Enzyme Assay)

This is the most common method for measuring FBPase activity in vitro.

-

Principle: The assay couples the FBPase reaction to two subsequent enzymatic reactions that result in the reduction of NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm.

-

Fructose-1,6-bisphosphate + H₂O → Fructose-6-phosphate + Pi (catalyzed by FBPase)

-

Fructose-6-phosphate ↔ Glucose-6-phosphate (catalyzed by phosphoglucose (B3042753) isomerase)

-

Glucose-6-phosphate + NADP⁺ → 6-phosphoglucono-δ-lactone + NADPH + H⁺ (catalyzed by glucose-6-phosphate dehydrogenase)

-

-

Methodology:

-

Reaction Mixture: Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl₂, NADP⁺, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

-

Initiation: Add the FBPase sample to the reaction mixture and equilibrate.

-

Start Reaction: Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.

-

Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH production is directly proportional to the FBPase activity.

-

Inhibitor/Activator Studies: Pre-incubate the enzyme with various concentrations of effectors (e.g., AMP, F-2,6-BP, citrate) before adding the substrate to determine IC₅₀ or Kₐ values.[6]

-

Recombinant Protein Expression and Purification

-

Principle: To obtain large quantities of pure FBPase for structural and functional studies, the gene is typically cloned and overexpressed in a host system like E. coli.

-

Methodology:

-

Cloning: The FBPase gene is amplified via PCR and cloned into an expression vector (e.g., pET vector with an N-terminal His-tag).[10]

-

Expression: The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG.

-

Lysis: Cells are harvested and lysed using sonication or high-pressure homogenization in a buffer containing protease inhibitors.

-

Purification: The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column (for His-tagged protein). After washing, the protein is eluted with an imidazole (B134444) gradient.

-

Polishing: For high purity, the eluted protein is further purified by size-exclusion chromatography to remove aggregates and other contaminants. Protein purity is assessed by SDS-PAGE.

-

Site-Directed Mutagenesis

-

Principle: To investigate the role of specific amino acid residues in catalysis, substrate binding, or allosteric regulation, those residues are replaced with others using site-directed mutagenesis.[25]

-

Methodology:

-

Primer Design: Design complementary oligonucleotide primers containing the desired mutation.

-

PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the FBPase gene with the mutagenic primers.[25]

-